molecular formula C17H17N3O B2582115 5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile CAS No. 306979-97-5

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile

Cat. No. B2582115
CAS RN: 306979-97-5
M. Wt: 279.343
InChI Key: JBTWKOOVWKWJTB-UHFFFAOYSA-N
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Description

5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile (5-Acetyl-2-[BMA]-6-MN) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, which is an important precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antipsychotics. 5-Acetyl-2-[BMA]-6-MN has been studied extensively for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450, as well as for its ability to modulate the activity of various metabolic pathways.

Scientific Research Applications

Synthesis and Properties of Substituted Pyrimidines

The compound has been utilized in the synthesis of various substituted pyrimidines, showcasing its versatility as a precursor in organic synthesis. For instance, Shramm and Konshin (1985) detailed the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride, producing N-acyl-2-arylamino-6-methylnicotinonitriles. These compounds, upon further treatment, yield 2-substituted 1-aryl-1,4-dihydro-7-methyl-4-oxopyrido[2,3-d]pyrimidines, demonstrating the compound's application in creating complex heterocyclic structures with potential pharmaceutical applications (Shramm & Konshin, 1985).

Application in Heterocyclic Enaminonitriles Synthesis

The compound has also shown utility in the synthesis of heterocyclic enaminonitriles. Yamagata et al. (1986) explored its reactivity, indicating its broader implications in synthesizing valuable intermediates for pharmaceuticals. The study highlights the compound's potential in modifying and creating biologically active molecules, expanding its applications in medicinal chemistry (Yamagata, Tomioka, & Yamazaki, 1986).

Synthesis of Quinazoline Derivatives

Further research demonstrates the compound's role in the synthesis of quinazoline derivatives, which are important in the development of cancer therapeutics and other medicinal agents. The flexibility of "5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile" in reacting with various agents to form complex heterocycles underscores its significance in drug discovery and development processes (Komkov et al., 2021).

properties

IUPAC Name

5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWKOOVWKWJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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